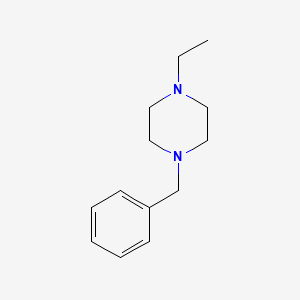

1-Benzyl-4-ethylpiperazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-14-8-10-15(11-9-14)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBUFZZSXMCADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 4 Ethylpiperazine and Its Structural Analogs

Established Synthetic Pathways for N-Substituted Piperazines

The construction of N-substituted piperazines is a cornerstone of medicinal and organic chemistry due to the prevalence of the piperazine (B1678402) motif in pharmaceuticals. mdpi.com The two primary approaches involve either the direct functionalization of a pre-existing piperazine ring or the construction of the ring from acyclic precursors.

Alkylation Reactions of Piperazine

The most direct route to N-substituted piperazines is the sequential alkylation of the two nitrogen atoms of the parent piperazine molecule. This approach is widely used due to its simplicity and the ready availability of starting materials. mdpi.com

Key methods include:

Nucleophilic Substitution: This involves the reaction of piperazine with alkyl halides (e.g., chlorides, bromides) or sulfonates. mdpi.com To achieve unsymmetrical substitution, as in 1-benzyl-4-ethylpiperazine, a stepwise approach is necessary. This often involves the use of a protecting group on one of the nitrogen atoms to ensure selective mono-alkylation, followed by deprotection and subsequent alkylation of the second nitrogen. The benzyl (B1604629) group itself can serve as a readily removable protecting group via hydrogenolysis. orgsyn.org The reaction of piperazine with benzyl chloride can yield a mixture of mono- and dibenzylated products, necessitating careful control of reaction conditions and purification. orgsyn.org The use of a large excess of piperazine can favor the formation of the mono-substituted product. mdpi.com

Reductive Amination: This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com For instance, benzaldehyde (B42025) could be reacted with piperazine, followed by reduction to yield 1-benzylpiperazine (B3395278). This intermediate can then be further alkylated on the second nitrogen.

Reduction of Carboxamides: N-acylpiperazines can be reduced to the corresponding N-alkylpiperazines. mdpi.com This provides an alternative route to introduce specific alkyl groups.

Ring Closure Methodologies

An alternative to modifying a pre-existing piperazine ring is to construct the heterocycle from acyclic precursors. These methods offer the advantage of introducing substituents at specific positions on the piperazine core during the ring-forming process.

Common ring closure strategies include:

From 1,2-Diamines: The reaction of a 1,2-diamine with a dielectrophile, such as a dihalide or a diol, can lead to the formation of the piperazine ring. nih.gov For example, N-benzylethylenediamine could theoretically be reacted with a two-carbon dielectrophilic synthon to form this compound, although this specific route is less common than direct alkylation.

From Amino Acids: Chiral amino acids can serve as starting materials for the enantioselective synthesis of substituted piperazines. nih.gov This is particularly important for the synthesis of complex, biologically active molecules.

Palladium-Catalyzed Cyclization: Modern synthetic methods include palladium-catalyzed reactions that can form the piperazine ring with high efficiency and control over stereochemistry. acs.orgacs.orgorganic-chemistry.org These methods often involve the cyclization of substrates containing both amine and leaving group functionalities.

Targeted Synthesis Strategies for this compound

The synthesis of this compound specifically can be achieved through a logical, stepwise application of the established alkylation methodologies.

Utilization of Key Precursors in this compound Synthesis

The most straightforward synthesis of this compound involves the sequential N-alkylation of piperazine. The order of introduction of the benzyl and ethyl groups can be varied.

Route A: Benzylation followed by Ethylation

Synthesis of 1-Benzylpiperazine: The reaction of piperazine with benzyl chloride is a common method. orgsyn.orgeuropa.eu To favor the mono-substituted product, a large excess of piperazine is often used. mdpi.com The product can be purified from the starting material and the disubstituted byproduct, 1,4-dibenzylpiperazine. orgsyn.orgeuropa.eu

Ethylation of 1-Benzylpiperazine: The resulting 1-benzylpiperazine can then be reacted with an ethylating agent, such as ethyl bromide or ethyl iodide, to yield the final product, this compound.

Route B: Ethylation followed by Benzylation

Synthesis of 1-Ethylpiperazine: Piperazine can be reacted with an ethylating agent to form 1-ethylpiperazine. chemicalbook.com Similar to the benzylation step, controlling the stoichiometry is crucial to minimize the formation of 1,4-diethylpiperazine.

Benzylation of 1-Ethylpiperazine: The intermediate, 1-ethylpiperazine, can then be reacted with benzyl chloride to afford this compound. chemicalbook.com

Table 1: Key Precursors in the Synthesis of this compound

| Precursor | Role in Synthesis |

| Piperazine | The core heterocyclic starting material. |

| Benzyl chloride | An alkylating agent used to introduce the benzyl group. orgsyn.orgeuropa.eu |

| Ethyl bromide/iodide | Alkylating agents used to introduce the ethyl group. |

| 1-Benzylpiperazine | An intermediate formed by the mono-benzylation of piperazine. orgsyn.org |

| 1-Ethylpiperazine | An intermediate formed by the mono-ethylation of piperazine. chemicalbook.com |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts, particularly the symmetrically disubstituted piperazines.

Key parameters for optimization include:

Stoichiometry: As mentioned, using a large excess of piperazine when introducing the first substituent can significantly increase the yield of the mono-substituted intermediate.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane and toluene (B28343) are commonly used solvents for these types of alkylation reactions. acs.orgjst.go.jp

Base: In many alkylation reactions, a base such as sodium bicarbonate or triethylamine (B128534) is used to neutralize the hydrohalic acid byproduct. jst.go.jp

Temperature: Reaction temperatures can be adjusted to control the rate of reaction. While some reactions proceed efficiently at room temperature, others may require heating to reflux. acs.orgjst.go.jp

Catalyst: In some cases, a catalyst can be used to improve the efficiency of the reaction. For example, the addition of sodium or potassium iodide can promote halogen exchange and increase the reactivity of the alkylating agent. mdpi.com

Table 2: General Reaction Conditions for N-Alkylation of Piperazines

| Parameter | Typical Conditions | Rationale |

| Reactant Ratio | Excess of piperazine for mono-substitution | Minimizes dialkylation |

| Solvent | Aprotic solvents (e.g., DCM, Toluene) | Solubilizes reactants without interfering |

| Base | Inorganic (e.g., NaHCO₃) or Organic (e.g., Et₃N) | Neutralizes acid byproduct |

| Temperature | Room temperature to reflux | Controls reaction rate |

| Catalyst | Phase transfer catalysts, Iodide salts | Enhances reaction efficiency |

Advanced Synthetic Approaches and Innovations

While classical alkylation methods are robust, modern organic synthesis has introduced more sophisticated and efficient techniques for the preparation of N-substituted piperazines.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig amination has become a powerful tool for the synthesis of N-arylpiperazines and can be adapted for N-alkylation as well. mdpi.com These methods offer high yields and broad substrate scope.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and green alternative for C-H functionalization. nsf.govmdpi.com This technique allows for the direct alkylation of the piperazine ring at the α-carbon position, offering novel avenues for structural diversification. nsf.govmdpi.combohrium.com

Flow Chemistry: Continuous flow synthesis is being increasingly adopted for the production of fine chemicals and pharmaceuticals. This technology can offer improved safety, scalability, and efficiency compared to traditional batch processes. nsf.gov

Ring-Opening of Aziridines: The dimerization of N-alkyl aziridines in the presence of a catalyst can lead to the formation of 2,5-disubstituted N,N'-dialkylpiperazines. researchgate.net This method provides a route to specific substitution patterns on the piperazine ring.

DABCO Bond Cleavage: The cleavage of the C-N bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a unique and efficient pathway to functionalized piperazine derivatives. rsc.orgresearchgate.net

These advanced methodologies, while not always the most direct route for a simple molecule like this compound, are indicative of the ongoing innovation in the synthesis of piperazine-containing compounds, driven by the demand for novel and structurally diverse molecules in drug discovery and other fields.

Microwave-Assisted Synthesis in Piperazine Chemistry

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of monosubstituted piperazine derivatives. mdpi.com This method often leads to comparable yields and purity to conventional heating but in significantly shorter reaction times. mdpi.com For instance, the synthesis of various monosubstituted piperazines has been successfully achieved by reacting a protonated piperazine with different reagents under microwave irradiation. mdpi.com This approach has been applied to the synthesis of a library of s-triazinyl piperazines and piperidines, where microwave irradiation facilitated the final nucleophilic condensation step. researchgate.net The use of microwave heating has also been shown to be effective in the synthesis of 3,5-disubstituted 1,2,4-triazole (B32235) based piperazine amides and ureas, providing good yields under mild conditions. scipublications.com

A comparison between conventional heating and microwave-assisted synthesis for a series of monosubstituted piperazine derivatives demonstrated the efficiency of the microwave approach. mdpi.com

Asymmetric Synthesis and Chiral Induction in Piperazine Derivatives

The development of methods for the asymmetric synthesis of piperazine derivatives is crucial for accessing enantiomerically pure compounds, which are often required for pharmaceutical applications. caltech.edunih.gov Several strategies have been employed to achieve chiral induction in the synthesis of piperazine rings.

One approach involves the use of chiral starting materials, such as amino acids, to construct the piperazine core. nih.govresearchgate.net For example, enantiomerically pure cis-2,5-disubstituted piperazines have been synthesized from amino acid-derived chiral aziridines. rsc.org Another strategy relies on the use of chiral catalysts or auxiliaries. Asymmetric palladium-catalyzed decarboxylative allylic alkylation has been used to synthesize highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. caltech.edunih.gov The use of chiral lithium amide bases has also been shown to induce both diastereo- and enantioselectivity in the synthesis of certain piperazine-containing compounds. nih.gov

Furthermore, asymmetric Ugi three-component reactions using chiral cyclic imines have been developed to produce morpholin- and piperazine-keto-carboxamide derivatives with good stereocontrol. nih.gov The reaction of tert-butyl 4-tert-butylpiperazine-1-carboxylate with s-BuLi in the presence of (-)-sparteine (B7772259) provides a method for the chiral deprotonation of a piperazine, leading to chiral intermediates. thieme-connect.comresearchgate.net

Multicomponent Reactions Incorporating Piperazine Moieties

Multicomponent reactions (MCRs) offer an efficient and convergent approach to the synthesis of complex molecules, including those containing a piperazine ring. thieme-connect.comthieme-connect.comorganic-chemistry.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, have been particularly valuable in this regard, allowing for the creation of a wide variety of piperazine-derived scaffolds. thieme-connect.comthieme-connect.com

The Ugi four-component reaction (Ugi-4CR) has been utilized to synthesize piperazine-2-carboxamides and has been applied in the synthesis of key intermediates for pharmaceuticals. thieme-connect.com Variations of the Ugi reaction, such as the split-Ugi reaction, have been employed to generate chemical diversity around the piperazine core for the development of dopamine (B1211576) receptor ligands. nih.gov Furthermore, sequential Ugi reaction/cyclization strategies have been developed to access structurally distinct piperazine-based scaffolds. rsc.orgmetu.edu.tr The Passerini three-component reaction has also been used in the synthesis of polymers incorporating piperazine units. researchgate.netrsc.org

The versatility of MCRs allows for the incorporation of the piperazine moiety either as a starting material or through its formation during the reaction sequence. thieme-connect.comthieme-connect.com This has enabled the synthesis of monocyclic, bicyclic, and polycyclic fused piperazine systems. thieme-connect.comthieme-connect.com

Table 1: Examples of Multicomponent Reactions in Piperazine Synthesis

| Reaction Type | Components | Product Scaffold | Reference |

|---|---|---|---|

| Ugi Four-Component Reaction | Carboxylic acid, N-alkylethylenediamine, chloroacetaldehyde, isocyanide | Piperazine-2-carboxamides | thieme-connect.com |

| Split-Ugi Reaction | Acid component, piperazine, carbonyl component, isocyanide | 1,4-Disubstituted piperazines | nih.gov |

| Sequential Ugi/Cyclization | α-Amino acid-derived aldehydes and α-isocyanoacetates | Structurally diverse piperazine-based scaffolds | rsc.orgmetu.edu.tr |

| Passerini Three-Component Reaction | Carboxylic acid, aldehyde, isocyanide (with piperazine as a monomer) | Thermosensitive polyamides | researchgate.net |

Mechanistic Investigations of Reactions Involving this compound and Related Compounds

Understanding the reaction mechanisms involving piperazine derivatives is crucial for optimizing synthetic routes and controlling product formation.

Hydride Transfer Mechanisms in Amine Systems

Hydride transfer reactions are fundamental in organic chemistry, and the presence of amine functionalities, such as in this compound, can significantly influence these processes. rsc.orgnih.govosti.gov In the fragmentation of protonated N-benzylpiperazines in mass spectrometry, an ion-neutral complex-mediated hydride transfer reaction has been observed. nih.govresearchgate.net Upon protonation, the molecule can dissociate into a benzyl cation and a piperazine neutral molecule, which then undergo a hydride transfer within the complex. nih.govresearchgate.net The efficiency of this hydride transfer is influenced by the stability of the ion-neutral complex, which can be affected by substituents on the benzyl group. nih.gov

Studies on catalytic hydride transfer reactions have shown that amine groups can stabilize hydride intermediates, thereby affecting product selectivity. rsc.orgnih.gov This stabilization can occur through hydrogen bonding between the amine and the catalyst-hydride intermediate. nih.gov Tertiary amines have also been shown to act as hydride donors in the presence of noble metal catalysts on a carbon support. rsc.org The use of alkyl amines as traceless hydride donors in thieme-connect.comrsc.org-hydride transfer cascade reactions represents a modern strategy in synthetic chemistry. nih.gov

Carbodithioate Chemistry and Elimination Pathways

Piperazine-1-carbodithioates are derivatives of piperazine that have been synthesized and investigated for various applications. nih.govnih.govbenthamdirect.com The synthesis typically involves the reaction of a piperazine derivative with carbon disulfide in the presence of a base. For example, potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate was prepared from ethyl piperazine-1-carboxylate, carbon disulfide, and potassium hydroxide. acs.org

The chemistry of these compounds involves their use as ligands for metal complexes and as intermediates in the synthesis of other heterocyclic systems. acs.org While the provided search results focus on the synthesis and applications of these derivatives, the elimination pathways would likely involve the loss of the carbodithioate group under specific reaction conditions, although detailed mechanistic studies on these specific elimination pathways for this compound derivatives were not found in the provided results.

Control of Byproduct Formation in Piperazine Synthesis

A common challenge in the synthesis of monosubstituted piperazines is the formation of the disubstituted byproduct. nih.gov Several strategies have been developed to control and minimize this side reaction.

One effective method is the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogen atoms. nih.govbeilstein-journals.org This allows for the selective functionalization of the unprotected nitrogen, followed by deprotection to yield the desired monosubstituted product. nih.govbeilstein-journals.org

Another approach involves controlling the reaction conditions, such as the molar ratio of the reactants. In the synthesis of monosubstituted piperazines via the reaction of a piperazine-1-ium cation, the formation of the disubstituted byproduct is suppressed by adjusting the molar ratio of free piperazine to piperazine dihydrochloride. nih.gov The nature of the second reactant also plays a role in influencing the basicity and nucleophilicity of the second nitrogen atom in the initially formed monosubstituted piperazine, thereby affecting the rate of the second substitution. nih.gov The synthesis of 1-methylpiperazine (B117243) from N-methylethylenediamine and di-Me oxalate (B1200264) also reports minimal by-product formation, highlighting the importance of the chosen synthetic route. chemicalbook.com

Table 2: Methods to Control Byproduct Formation in Piperazine Synthesis

| Method | Description | Reference |

|---|---|---|

| Use of Protecting Groups | One nitrogen of piperazine is protected (e.g., with a Boc group) to allow for selective reaction at the other nitrogen. | nih.govbeilstein-journals.org |

| Control of Reactant Molar Ratios | Adjusting the ratio of free piperazine to its salt can suppress the formation of disubstituted byproducts. | nih.gov |

| Choice of Reactants and Conditions | The nature of the electrophile and reaction conditions can influence the relative rates of the first and second substitution reactions. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy stands as an unparalleled method for elucidating the intricate three-dimensional structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra of this compound provide a foundational fingerprint of its molecular structure. In a typical ¹H NMR spectrum, the aromatic protons of the benzyl group are expected to appear in the downfield region, generally between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The benzylic protons (CH₂) attached to the nitrogen atom would likely resonate as a singlet around 3.5 ppm. rsc.org The protons of the piperazine ring typically exhibit signals in the range of 2.5 to 3.5 ppm, often as complex multiplets due to spin-spin coupling and the ring's conformational dynamics. The ethyl group introduces a characteristic quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, with their exact chemical shifts influenced by the neighboring nitrogen atom.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon framework. nih.gov Aromatic carbons will have distinct signals in the 125-140 ppm range. jst.go.jpmuni.cz The benzylic carbon signal would be expected around 63 ppm, while the carbons of the piperazine ring would appear in the 40-60 ppm region. muni.cz The ethyl group carbons would give rise to two separate signals.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl | Aromatic CH | 7.20 - 7.40 (m) | 127.0 - 138.0 |

| Benzyl | Benzylic CH₂ | ~3.5 (s) | ~63.0 |

| Piperazine | Ring CH₂ | 2.40 - 2.60 (m) | ~53.0 |

| Ethyl | -CH₂- | ~2.4 (q) | ~52.0 |

| Ethyl | -CH₃ | ~1.1 (t) | ~12.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions. m = multiplet, s = singlet, q = quartet, t = triplet.

Two-Dimensional NMR Techniques in Complex Structure Assignment

While one-dimensional NMR provides essential data, complex spin systems and overlapping signals can necessitate the use of two-dimensional (2D) NMR techniques for unambiguous assignment. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable in this regard.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as among the protons of the piperazine ring, helping to trace the connectivity within these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra. ingentaconnect.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between different functional groups. For instance, an HMBC spectrum could show a correlation between the benzylic protons and the aromatic carbons, as well as the piperazine ring carbons, confirming the attachment of the benzyl group to the piperazine nitrogen. It can also be instrumental in identifying different conformers of a molecule in solution. arxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the preferred conformation of the flexible piperazine ring and the orientation of the benzyl and ethyl substituents. arxiv.org The piperazine ring typically adopts a chair conformation to minimize steric strain.

Mass Spectrometry (MS) in Reaction Monitoring and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile compounds like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated molecules [M+H]⁺. For this compound (molecular weight 190.28 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at an m/z of approximately 191.29. nih.gov This technique is highly sensitive and can be used to confirm the successful synthesis of the target compound. smolecule.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and thermally stable compounds. rsc.org In GC-MS analysis of this compound, the compound would first be separated from other components in a mixture by the gas chromatograph before being introduced into the mass spectrometer. researchgate.net The electron ionization (EI) source in the mass spectrometer would then bombard the molecule with high-energy electrons, causing it to fragment in a reproducible manner.

The resulting mass spectrum would show a molecular ion peak at m/z 190, confirming the molecular weight. researchgate.net More importantly, the fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for piperazine derivatives often involve cleavage of the bonds adjacent to the nitrogen atoms. libretexts.org For this compound, characteristic fragments would likely include the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzylic C-N bond, and fragments corresponding to the loss of the ethyl group or parts of the piperazine ring. researchgate.net The base peak in the spectrum is often the most stable fragment, which for many benzylpiperazines is the m/z 91 ion. researchgate.net

Interactive Table: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Proposed Fragment Ion |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 161 | [M - C₂H₅]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 56 | [C₄H₈]⁺ (Piperazine ring fragment) |

Note: The relative intensities of these fragments can provide further structural clues.

Liquid Chromatography Coupled with Spectroscopic Detection for Derivative Analysis

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is a versatile technique that combines the separation power of LC with the detection capabilities of MS. researchgate.net This is particularly useful for the analysis of less volatile compounds or complex mixtures containing derivatives of this compound. nih.govresearchgate.net For instance, if this compound were to be derivatized, LC-MS could be used to separate the parent compound from its derivatives and any reaction byproducts. ojp.gov The mass spectrometer would then provide molecular weight information and fragmentation data for each separated component, allowing for their identification and characterization. This is a common approach in metabolic studies or in the analysis of complex chemical samples where various related compounds might be present. srce.hr

X-ray Crystallography in Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as its salts and other substituted piperazines, provides significant insight into its likely solid-state behavior. For instance, studies on salts like bis(1-benzylpiperazine-1,4-diium) hexachloridocadmate(II) dihydrate reveal key structural features that are likely to be conserved. sphinxsai.com

In the solid state, molecules of substituted piperazines are organized in a specific, repeating pattern known as the crystal lattice. The packing of these molecules is governed by a variety of intermolecular forces. Of particular importance are hydrogen bonds, which are directional interactions that play a critical role in defining the supramolecular architecture.

In crystalline structures of related piperazinium salts, extensive three-dimensional networks of hydrogen bonds are commonly observed. These networks can involve the piperazine nitrogen atoms, any available protons, and counter-ions or solvent molecules present in the crystal. For example, in the crystal structure of 1-ethylpiperazinium 3,5-dinitrobenzoate, layers are formed through strong N—H⋯O hydrogen bonds between the piperazinium cation and the benzoate (B1203000) anion. nih.goviucr.org These layers are further linked by other weak interactions, creating a stable three-dimensional framework. nih.goviucr.orgcore.ac.uk

A representative table of hydrogen bond geometries found in a related piperazinium salt is provided below to illustrate the nature of these interactions.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···O | 0.86 | 1.85 | 2.71 | 170 |

| C-H···O | 0.97 | 2.45 | 3.42 | 168 |

| C-H···π | 0.98 | 2.80 | 3.75 | 162 |

| Table 1: Illustrative hydrogen bond parameters from crystallographic data of related piperazine compounds. The specific values are representative and would vary for this compound. |

The piperazine ring is not planar and typically adopts a "chair" conformation, which is the most thermodynamically stable arrangement. nih.govmuni.cz In this conformation, the carbon and nitrogen atoms alternate in their positions above and below the mean plane of the ring. The substituents on the nitrogen atoms can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

In the crystalline state, the energetic preference is for bulky substituents to occupy the equatorial positions to minimize steric hindrance. muni.cz Therefore, for this compound, it is highly probable that both the benzyl and the ethyl groups would be found in equatorial positions on the chair-form piperazine ring. This arrangement leads to the most stable molecular conformation in the solid state. The orientation of the benzyl group relative to the piperazine ring is also a key conformational feature, defined by torsion angles, which would be precisely determined by X-ray diffraction analysis. researchgate.net

| Parameter | Description | Expected Value/Conformation |

| Piperazine Ring Conformation | The 3D shape of the six-membered ring. | Chair |

| Benzyl Group Position | The orientation of the benzyl substituent on the N1 atom. | Equatorial |

| Ethyl Group Position | The orientation of the ethyl substituent on the N4 atom. | Equatorial |

| Table 2: Predicted conformational preferences for this compound in the crystalline state based on analysis of related structures. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment of the molecule. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light (usually from a laser) that results from vibrations causing a change in the polarizability of the molecule. These two techniques are often complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. researchgate.net

For this compound, the vibrational spectra would be rich with information. The key functional groups and their expected vibrational regions are:

C-H Stretching: The aromatic C-H stretching vibrations of the benzyl group typically appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the ethyl and piperazine ring methylene groups are expected in the 3000-2800 cm⁻¹ range. researchgate.netdergipark.org.tr

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring are characteristic and usually appear in the 1600-1450 cm⁻¹ region. dergipark.org.tr

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds in the piperazine ring are expected in the 1250-1020 cm⁻¹ region.

Ring Vibrations: The piperazine ring itself will have characteristic "breathing" and deformation modes.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene (B151609) ring are found in the 900-675 cm⁻¹ region and are often diagnostic of the substitution pattern.

Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate theoretical vibrational frequencies. sphinxsai.com These calculations, when paired with experimental spectra, allow for a detailed assignment of each observed band to a specific molecular motion, a process known as Potential Energy Distribution (PED) analysis. muni.cz

Below is a table of representative vibrational modes and their expected frequencies for this compound, based on data from closely related compounds and theoretical calculations.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3060 | Aromatic C-H Stretch | IR, Raman |

| ~2970 | Asymmetric CH₃ Stretch (Ethyl) | IR, Raman |

| ~2935 | Asymmetric CH₂ Stretch (Piperazine, Ethyl) | IR, Raman |

| ~2850 | Symmetric CH₂ Stretch (Piperazine, Ethyl) | IR, Raman |

| ~1600 | Aromatic C=C Stretch | IR, Raman |

| ~1495 | Aromatic C=C Stretch | IR, Raman |

| ~1450 | CH₂ Scissoring | IR |

| ~1240 | C-N Stretch | IR, Raman |

| ~1150 | C-N Stretch | IR |

| ~740 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) | IR |

| ~700 | Aromatic Ring Bend | IR |

| Table 3: Representative vibrational frequencies and assignments for this compound. These are expected values and may vary in an experimental spectrum. |

The combination of IR and Raman spectroscopy provides a robust and comprehensive picture of the vibrational framework of this compound, complementing the structural data obtained from X-ray crystallography to afford a complete molecular characterization.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of this compound. These computational methods provide insights into molecular properties that are often difficult to determine experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can optimize the ground state geometry of this compound and calculate a range of molecular properties. researchgate.netnih.gov

Key molecular properties of a related compound, 1-(4-Methylbenzyl) piperazine, determined using DFT calculations include:

Optimized Geometry: DFT calculations can predict bond lengths and angles, which can be compared with experimental data if available. For instance, in a study on a similar piperazine derivative, the optimized geometric parameters were determined using the B3LYP/6-311** basis set. acs.org

Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and FT-Raman) can be computed and compared with experimental spectra to confirm the molecular structure and assign vibrational modes. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. researchgate.netresearchgate.net

Charge Distribution: Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide insights into the charge distribution within the molecule, helping to identify reactive sites. researchgate.netcolab.ws

Table 1: Calculated Molecular Properties of a Piperazine Derivative using DFT

| Property | Value |

|---|---|

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

| Dipole Moment | [Value] Debye |

The basicity of the piperazine nitrogen atoms is a key characteristic of this compound, influencing its behavior in biological systems and its interaction with other molecules. Computational methods can be used to predict the pKa values, which quantify this basicity.

Studies on similar piperazine derivatives have shown that the piperazine ring is typically the first site of protonation. acs.org Potentiometric titration is an experimental method used to determine pKa values, and these experimental results can be correlated with computational predictions. acs.orguregina.ca For a series of piperazine derivatives, the pKa values were determined at different temperatures to also derive thermodynamic quantities like enthalpy (ΔH°) and entropy (ΔS°) of dissociation. uregina.ca

Computational calculations, such as those performed with the Gaussian software, can predict the protonation energy difference between the different nitrogen atoms in the molecule. acs.org For instance, in a study of related compounds, the calculated protonation energy difference between the imidazoline (B1206853) and piperazine nitrogens was found to be significant. acs.org

Table 2: Experimental pKa Values of Related Piperazine Compounds

| Compound | pKa1 | pKa2 |

|---|---|---|

| Piperazine | 9.73 | 5.35 |

| 1-Methylpiperazine | 9.09 | 4.78 |

| 1-Ethylpiperazine | 9.17 | 4.88 |

Source: uregina.ca

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the piperazine ring and the benzyl and ethyl substituents allows this compound to adopt various conformations. Conformational analysis is crucial for understanding its three-dimensional structure and how it interacts with its environment.

Potential Energy Surface (PES) scanning is a computational technique used to explore the different conformations of a molecule and identify the most stable ones. researchgate.netafricanjournalofbiomedicalresearch.com By systematically rotating specific dihedral angles and calculating the energy at each step, a PES map can be generated. The minima on this surface correspond to stable conformers. For example, a PES scan of a related molecule was performed using the B3LYP/6-311+G(2d,p) level of theory to identify the global energy minimum. researchgate.net In many substituted piperazine systems, the chair conformation is the most stable, with bulky substituents often preferring an equatorial position to minimize steric hindrance. researchgate.netmuni.cz

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. acs.orgmuni.cz The MEP surface displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. In piperazine derivatives, these regions are often localized around the nitrogen atoms. nih.govmuni.cz

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack.

Green regions represent neutral potential. nih.gov

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and can be used to predict how the molecule will interact with biological targets like receptors or enzymes. acs.orgmuni.cz

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, researchers can identify intermediates, transition states, and determine the activation energies associated with different steps.

For instance, theoretical calculations have been used to study the fragmentation mechanism of protonated 1-benzoylamines, which are structurally related to this compound. nih.gov These studies can reveal details about bond cleavage and formation, as well as hydride transfer reactions, providing a deeper understanding of the molecule's chemical behavior under specific conditions. nih.gov DFT calculations are also employed to investigate the regioselectivity and stereoselectivity of reactions. imist.ma

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of this compound over time, including its conformational changes and interactions with solvent molecules. researchgate.netresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the molecule's trajectory and explore its conformational landscape in a more dynamic way than static quantum chemical calculations.

Solvent effects can significantly influence the properties and reactivity of a molecule. MD simulations can explicitly include solvent molecules, providing a more realistic representation of the system. imist.maacs.org The choice of solvent can affect thermodynamic stability and reaction outcomes. imist.ma For example, studies on related compounds have investigated the influence of different solvents, such as water and DMSO, on structural parameters and electronic properties. researchgate.net

Physicochemical Properties

The fundamental physicochemical properties of 1-Benzyl-4-ethylpiperazine are cataloged in chemical databases, though extensive experimental data is not widely published.

| Property | Data | Source |

| CAS Number | 91904-12-0 | molbase.comlookchem.compharmaffiliates.com |

| Molecular Formula | C₁₃H₂₀N₂ | molbase.compharmaffiliates.com |

| Molecular Weight | 204.31 g/mol | molbase.comlookchem.com |

| Boiling Point | Not Available | lookchem.com |

| Density | Not Available | lookchem.com |

This interactive table provides a summary of the known physicochemical properties of this compound.

For comparison, the closely related analog, 1-benzyl-4-methylpiperazine (B130345) (CAS 62226-74-8), has a reported boiling point of 128-132 °C at 12 Torr and a predicted density of 1.018 g/cm³. lookchem.com

Applications in Research

Based on available data, the principal application of 1-Benzyl-4-ethylpiperazine is as a building block in organic synthesis. Chemical supplier catalogs list it as a reagent, and its structure is suitable for creating more elaborate molecules for various research purposes. a2bchem.comlookchem.compharmaffiliates.com For instance, it is listed as an upstream product for the synthesis of 4-ethyl-piperazine-1-carbonyl chloride, indicating its utility as a chemical intermediate. lookchem.com

While its direct biological applications are not established, the known activities of its analogs suggest potential, yet unproven, areas for future investigation. The stimulant and adrenergic effects of the benzylpiperazine core structure could make it a tool compound for probing neurological pathways in preclinical research. lookchem.combiosynth.com

Role of 1 Benzyl 4 Ethylpiperazine and Its Derivatives in Catalysis Research

Integration of 1-Benzyl-4-ethylpiperazine Moieties in Ligand Design

The design of effective ligands is paramount to the success of metal-catalyzed reactions. The this compound moiety can be strategically incorporated into ligand structures to modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability. The benzyl (B1604629) group provides a degree of steric bulk and can engage in non-covalent interactions, while the piperazine (B1678402) core acts as a robust coordinating unit. nih.gov

Bifunctional Ligands and Dual Activation Concepts

A significant advancement in catalysis is the development of bifunctional ligands, which possess two or more distinct functional groups that can participate in the catalytic cycle. Benzylpiperazine derivatives have been successfully employed in the creation of such ligands. acs.orgnih.gov For instance, researchers have developed bifunctional ligands by combining the benzylpiperazine moiety, which can act as a Brønsted base or a coordinating group, with another functional unit capable of interacting with a substrate or a metal center. acs.org

This approach is central to dual activation concepts, where both the nucleophile and the electrophile are simultaneously activated by different components of the catalyst. A ligand containing the this compound unit could, for example, use one of its nitrogen atoms to coordinate to a metal center that activates an electrophile, while the other nitrogen atom (or a functional group attached elsewhere) could act as a base to deprotonate a nucleophile, bringing both reactants into close proximity within the catalyst's coordination sphere. This cooperative catalysis often leads to enhanced reaction rates and selectivities.

Application in Asymmetric Catalysis (e.g., Henry Reaction)

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of utmost importance in the pharmaceutical and fine chemical industries. The piperazine scaffold is a valuable component in the design of chiral ligands for asymmetric transformations. researchgate.net While direct applications of this compound in the asymmetric Henry reaction are not extensively documented in current literature, the principles of using piperazine-based chiral ligands are well-established in related fields.

The asymmetric Henry reaction, which forms a new carbon-carbon bond between a nitroalkane and a carbonyl compound, is a powerful tool for synthesizing chiral β-nitro alcohols. beilstein-archives.org The development of efficient catalysts for this reaction often relies on chiral ligands that can create a specific three-dimensional environment around the metal center. beilstein-archives.org Chiral benzylpiperazine derivatives, synthesized through asymmetric routes, can serve as the backbone for such ligands. researchgate.net The inherent chirality of the ligand is transferred to the product by controlling the facial selectivity of the attack of the nitronate anion on the carbonyl compound.

| Catalyst Type | Ligand Scaffold | Asymmetric Reaction | Key Features |

| Copper(II) Complexes | Chiral Nitrogen Ligands | Henry Reaction | High enantioselectivity (up to 91% ee) for the synthesis of chiral nitroaldols. beilstein-archives.org |

| Chiral Piperazine Derivatives | Piperazinylpropylisoxazoline | Dopamine (B1211576) Receptor Binding | Synthesis of specific enantiomers ((R)-(+)- and (S)-(-)-) for selective biological activity. researchgate.net |

Mechanistic Aspects of Catalytic Performance Enhancement

Understanding the mechanism by which a catalyst operates is crucial for optimizing its performance and designing more efficient systems. For catalysts incorporating piperazine derivatives, mechanistic studies often focus on the role of the ligand in the catalytic cycle. researchgate.net The electronic properties of the substituents on the piperazine ring can significantly influence the electron density at the metal center, thereby affecting its reactivity.

For instance, in copper-catalyzed reactions, the nature of the nitrogen ligand can impact the redox potential of the copper center and the stability of reaction intermediates. researchgate.net The steric hindrance provided by the benzyl and ethyl groups in this compound can also play a critical role. It can prevent catalyst deactivation pathways such as dimerization and can influence the regioselectivity and stereoselectivity of the reaction by controlling the approach of the substrate to the active site. Kinetic studies, in-situ spectroscopy, and computational modeling are often employed to elucidate these mechanistic details and understand how the piperazine ligand enhances catalytic performance.

Development of Novel Catalytic Systems Based on Piperazine Scaffolds

The versatility of the piperazine scaffold continues to inspire the development of novel catalytic systems for a wide range of chemical transformations. acs.orgnih.gov Recent research has focused on creating more sustainable and efficient catalysts by immobilizing piperazine-based complexes on solid supports or by using them in environmentally benign solvent systems. nih.govorganic-chemistry.orgnih.gov

One area of significant progress is the use of palladium catalysts with piperazine-based ligands for cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov These reactions are fundamental for the synthesis of pharmaceuticals and other complex organic molecules. Facile and efficient methods for the synthesis of N-arylpiperazines have been developed using Pd-catalysis, which can be performed under aerobic and even solvent-free conditions, highlighting the eco-friendly potential of these systems. organic-chemistry.orgnih.gov

Furthermore, iridium-catalyzed reactions have been developed for the synthesis of complex C-substituted piperazines, expanding the structural diversity of molecules that can be accessed using this scaffold. acs.org Researchers have also explored the use of piperazine-based nano-catalysts, which combine the advantages of homogeneous and heterogeneous catalysis, offering high activity, selectivity, and ease of recovery and reuse. nih.govrsc.org These novel systems demonstrate the ongoing importance of the piperazine scaffold in pushing the boundaries of modern catalysis.

| Catalytic System | Metal | Reaction Type | Key Advantages |

| Pd-Catalyzed Amination | Palladium | Buchwald-Hartwig C-N Coupling | Rapid, high yields (up to 97%), aerobic, and solvent-free conditions. organic-chemistry.orgnih.gov |

| Iridium-Catalyzed Cycloaddition | Iridium | Synthesis of C-substituted piperazines | High yields, excellent regio- and diastereoselectivity under mild conditions. acs.org |

| Piperazine-based Nano-catalysts | Zinc Oxide / Silicon Dioxide | Synthesis of Benzoxazoles/Benzimidazoles | High efficiency, reusability, solvent-free conditions. nih.govrsc.org |

Applications of 1 Benzyl 4 Ethylpiperazine Derivatives in Medicinal Chemistry Research and Pharmacological Target Identification

The Piperazine (B1678402) Moiety as a Privileged Scaffold in Drug Discovery Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.govresearchgate.net This designation stems from its frequent appearance in the structure of biologically active compounds across a wide array of therapeutic areas. researchgate.netnih.govrsc.org The widespread use of the piperazine moiety is attributed to its unique physicochemical and structural characteristics, which are highly advantageous for drug design. nih.govresearchgate.net These properties include its solubility, basicity, chemical reactivity, and distinct conformational properties, which allow it to serve as a versatile tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net

The two nitrogen atoms within the piperazine core can be readily modified, enabling the introduction of various substituents to explore structure-activity relationships and optimize interactions with biological targets. nih.govrsc.org The basic nature of the nitrogen atoms, due to their appropriate pKa values, can enhance the water solubility of molecules, which is a crucial factor for bioavailability. nih.gov This structural versatility has led to the incorporation of the piperazine scaffold into drugs developed for numerous conditions, including cancer, bacterial infections, inflammation, psychosis, and neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.gov Its presence is noted in many commercially available drugs, such as the antidepressant amoxapine, the antibiotic ciprofloxacin, and the antifungal itraconazole, underscoring its significance and success in drug discovery. rsc.org

Exploration of Biological Activity Mechanisms and Molecular Interactions

Derivatives of 1-benzylpiperazine (B3395278) have been extensively studied for their ability to bind with high affinity to various receptors, particularly sigma (σ) receptors and serotonin (B10506) (5-HT) receptors. The sigma-1 receptor (σ1R) is a key target in the development of treatments for neurological disorders and pain. nih.govacs.org

Research has focused on synthesizing and evaluating series of benzylpiperazine derivatives to understand their binding characteristics. For instance, a study on new benzylpiperazinyl derivatives identified compounds with high affinity for σ1R, with dissociation constants (Ki) in the nanomolar range (Ki σ1 = 1.6–145 nM). nih.govacs.org One notable compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a particularly high affinity for σ1R (Ki = 1.6 nM) and significant selectivity over the σ2R subtype, with a selectivity ratio (Ki σ2/Ki σ1) of 886. nih.govacs.org This highlights the potential for modifying the benzylpiperazine scaffold to achieve both high potency and selectivity for the σ1R target.

In addition to sigma receptors, these derivatives have shown significant affinity for serotonin receptors. Certain 1-aralkyl-4-benzylpiperazine derivatives possess a remarkable affinity for both sigma and 5-HT1A receptors, with Ki values in the nanomolar range, while remaining selective against dopamine (B1211576) D2 receptors. nih.gov Other research into long-chain arylpiperazines has explored their binding profiles at 5-HT1A, 5-HT2, D1, D2, and adrenergic (α1, α2) receptors. acs.org For example, the 1-(2-methoxyphenyl)piperazine (B120316) derivative within a series showed the highest affinity and selectivity for the 5-HT1A receptor. acs.org

The following table summarizes the binding affinities of selected benzylpiperazine derivatives for various receptors.

| Compound | Target Receptor | Binding Affinity (Ki in nM) | Selectivity (Ki σ2/Ki σ1) |

| Compound 15 ¹ | σ1R | 1.6 | 886 |

| Compound 24 ¹ | σ1R | Not specified | 423 |

| Compound 9aa ² | σ Receptors, 5-HT1A | Nanomolar range | Not specified |

| Compound 9ba ² | σ Receptors, 5-HT1A | Nanomolar range | Not specified |

| Compound 9ab ² | σ Receptors, 5-HT1A | Nanomolar range | Not specified |

| Compound 1 ³ | σ1R | 3.2 | Not specified |

| Compound 2 ³ | σ1R | 24 | 50 |

¹Data from a study on benzylpiperazinyl derivatives as σ1R ligands. nih.govacs.org ²Data from a study on 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. nih.gov ³Data from a screening of piperidine/piperazine-based compounds. nih.gov

While direct studies on 1-benzyl-4-ethylpiperazine are limited, research on structurally related compounds provides insight into potential enzyme inhibition mechanisms. The structurally similar compound 4-benzylpiperidine (B145979), for example, has been shown to function as a weak monoamine oxidase inhibitor (MAOI). wikipedia.org It exhibits inhibitory activity against both MAO-A (IC50 = 130 μM) and MAO-B (IC50 = 750 μM). wikipedia.org Inhibition of these enzymes leads to an increase in the synaptic levels of monoamine neurotransmitters, a mechanism central to the action of many antidepressant drugs.

Furthermore, the 1-benzylpiperidine (B1218667) scaffold is a core component of potent acetylcholinesterase (AChE) inhibitors. nih.gov In a key study, researchers developed 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), which was found to be a highly potent and selective AChE inhibitor with an IC50 value of 5.7 nM. nih.gov This compound displayed a selective affinity for AChE that was 1250 times greater than for butyrylcholinesterase (BuChE). nih.gov The inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, a strategy used in the treatment of Alzheimer's disease. These findings suggest that the broader class of benzylpiperazine and benzylpiperidine derivatives has significant potential for interacting with and inhibiting key enzymes in the central nervous system.

The interaction of 1-benzylpiperazine derivatives with specific receptors and enzymes directly translates to the modulation of various neurotransmitter systems. By binding to and acting as agonists or antagonists at σ1R and 5-HT1A receptors, these compounds can influence downstream signaling pathways. nih.govnih.gov For instance, σ1R is known to modulate a variety of ion channels and signaling proteins, thereby affecting neuronal excitability and neurotransmitter release. nih.gov

The related compound 4-benzylpiperidine acts as a monoamine releasing agent, showing a strong preference for norepinephrine (B1679862) and dopamine over serotonin. wikipedia.org It is most effective as a releaser of norepinephrine (EC50 = 41.4 nM), followed by dopamine (EC50 = 109 nM), with much weaker activity at serotonin transporters (EC50 = 5,246 nM). wikipedia.org This action directly increases the concentration of these catecholamine neurotransmitters in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic signaling. This mechanism, combined with weak MAO inhibition, demonstrates a multi-faceted approach to modulating neurotransmitter levels. wikipedia.org The ability of these compounds to interact with multiple targets, such as sigma receptors, serotonin receptors, and monoamine transporters, makes them valuable tools for dissecting complex neurological processes. nih.govwikipedia.org

Structure-Activity Relationship (SAR) Studies and Rational Design Principles

Structure-activity relationship (SAR) studies are crucial for optimizing the design of new drug candidates. For 1-benzylpiperazine derivatives, SAR studies have provided a rational basis for modifying the chemical structure to enhance affinity and selectivity for specific biological targets. nih.govacs.orgnih.gov

Systematic modifications of the benzylpiperazine scaffold have revealed key structural features that govern pharmacological activity. In the context of σ1R ligands, specific substitutions on the benzyl (B1604629) portion of the molecule and the nature of the linker chain have been shown to be critical. nih.govacs.org

Previous SAR studies indicated that adding a substituent at the para-position of the benzyl ring (referred to as the secondary hydrophobic domain) could improve both affinity and selectivity for σ1R. nih.govacs.org Further exploration revealed that the primary hydrophobic domain and the linker chain were also pivotal. For instance, the use of hydrophobic groups like cyclohexyl or phenyl as the primary hydrophobic domain, linked by a three-carbon unit to a 4-methoxybenzylpiperazinyl moiety, proved to be an excellent combination for achieving optimal σ receptor binding profiles. nih.govacs.org The compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one emerged from this rational design approach as a highly potent and selective σ1R ligand. nih.govacs.org

In the development of AChE inhibitors based on the related 1-benzylpiperidine structure, SAR studies demonstrated that replacing a 2-isoindoline moiety with an indanone group resulted in no major loss of potency. nih.gov Further optimization of the indanone ring, specifically the introduction of two methoxy (B1213986) groups at the 5 and 6 positions, led to one of the most potent inhibitors in the series. nih.gov This highlights how fine-tuning the substituents on the core scaffold can lead to significant improvements in pharmacological activity.

Similarly, for derivatives targeting the 5-HT1A receptor, the nature of the aryl group attached to the piperazine nitrogen and the length and composition of the linker chain are determining factors for affinity and selectivity. acs.org Studies have shown that for certain series of long-chain arylpiperazines, a terminal amide function is not essential for high 5-HT1A receptor affinity, and its removal can yield potent agents. acs.org

Conformational Requirements for Receptor Binding

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For this compound derivatives, their ability to bind to a receptor and elicit a biological response is intrinsically linked to their conformational flexibility and the spatial orientation of key chemical features.

Computational modeling and structural biology studies, such as X-ray crystallography or cryo-electron microscopy, would be invaluable in elucidating the precise binding mode and the key intermolecular interactions. Such studies would provide a detailed understanding of the conformational requirements for optimal receptor binding and would be instrumental in the rational design of more potent and selective derivatives.

This compound as an Intermediate for Diverse Pharmaceutical Agents

Beyond its direct application in medicinal chemistry as a scaffold for bioactive molecules, this compound also serves as a valuable intermediate in the synthesis of other pharmaceutical agents. Its chemical properties, particularly the presence of a nucleophilic tertiary amine, make it a useful reagent in various chemical transformations.

One documented application of this compound is its use as a base in copper-catalyzed reactions. In a study focused on the development of bifunctional aza-bis(oxazoline) copper catalysts for enantioselective Henry reactions, this compound was employed as an external base. The Henry reaction is a classic carbon-carbon bond-forming reaction in organic chemistry, and its enantioselective variant is crucial for the synthesis of chiral molecules, which are often essential for the activity of pharmaceutical compounds. The use of this compound in this context highlights its utility as a non-interfering base that can facilitate the desired chemical transformation.

Interestingly, the formation of this compound as an unexpected product has also been reported in the literature. During the high-temperature reaction of ethyl 5-methylimidazole-4-carboxylate with 1-benzylpiperazine, the formation of this compound was observed alongside the expected amide product. This serendipitous finding provides insight into the reactivity of the parent 1-benzylpiperazine and its potential to undergo ethylation under certain reaction conditions.

While the current literature primarily points to its role as a synthetic tool, the structural similarity of this compound to other biologically active piperazine-containing drugs suggests its potential as a building block for a wider range of pharmaceutical agents.

Theoretical Frameworks for Drug Design and Lead Optimization

The development of new drugs based on the this compound scaffold can be significantly accelerated through the application of theoretical and computational methods. These approaches allow for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of drug design is the systematic exploration of the structure-activity relationship. For this compound derivatives, this would involve synthesizing a library of analogs with modifications to the benzyl ring, the ethyl group, and the piperazine core. For instance, substituents could be introduced onto the benzyl ring to probe for additional interactions with the receptor. The ethyl group could be replaced with other alkyl or functional groups to assess the impact on activity and selectivity.

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model for TRPV4-KCa2.3 promoters based on this compound derivatives would be a powerful tool for virtual screening of compound libraries to identify new potential hits.

Molecular Docking: Once a three-dimensional structure of the target receptor is available (either through experimental methods or homology modeling), molecular docking simulations can be performed. This technique predicts the preferred binding orientation of a ligand within the receptor's active site and estimates the binding affinity. Docking studies could be used to rationalize the observed SAR and to guide the design of new derivatives with improved binding characteristics.

Lead Optimization: After identifying a promising lead compound, computational methods can be employed to optimize its properties. This includes in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. By identifying potential liabilities early in the drug discovery process, modifications can be made to the lead structure to improve its drug-like properties and increase the likelihood of success in clinical development.

The application of these theoretical frameworks will be crucial in harnessing the full therapeutic potential of the this compound scaffold and in the development of the next generation of innovative medicines.

Supramolecular Chemistry and Advanced Materials Science Involving 1 Benzyl 4 Ethylpiperazine Derivatives

Supramolecular Assembly and Host-Guest Interactions

The ability of molecules to self-assemble into well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. 1-Benzyl-4-ethylpiperazine and its derivatives are adept at participating in such interactions, leading to the formation of intricate supramolecular architectures with potential applications in molecular recognition and sensor technology.

Self-Assembly through Hydrogen Bonding and π-Interactions in Crystal Structures

The crystal engineering of piperazine (B1678402) derivatives is a testament to the power of hydrogen bonding and π-interactions in directing molecular self-assembly. In the solid state, the piperazine ring typically adopts a chair conformation. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while adjacent C-H groups can act as donors, leading to the formation of extensive networks of intermolecular interactions.

Molecular Recognition in Sensor Development Research

The principles of molecular recognition, where a host molecule selectively binds to a specific guest molecule, are fundamental to the development of chemical sensors. Molecularly Imprinted Polymers (MIPs) are a class of synthetic receptors that have gained significant attention for their ability to be tailored for the recognition of specific analytes.

In a notable area of research, molecularly imprinted polymers have been developed for the selective recognition of benzylpiperazine (BZP), a compound structurally similar to this compound. newcastle.edu.aumdpi.com These MIPs are created by polymerizing functional monomers and cross-linkers in the presence of the template molecule (in this case, BZP). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte.

The development of these BZP-specific MIPs demonstrates the potential for creating sensors based on the molecular recognition of benzylpiperazine derivatives. newcastle.edu.au The interactions between the template molecule and the functional monomers during the imprinting process are crucial for the subsequent selectivity of the MIP. These interactions can include hydrogen bonding, ionic interactions, and hydrophobic interactions. The successful creation of MIPs for BZP suggests that similar strategies could be employed to develop sensors for this compound, opening up possibilities for its detection and quantification in various applications. newcastle.edu.aumdpi.com

Formation of Complexes and Coordination Chemistry

The nitrogen atoms of the piperazine ring in this compound possess lone pairs of electrons, making them excellent donor sites for coordination with metal ions. This ability to act as a ligand has led to the exploration of piperazine derivatives in the field of coordination chemistry and the construction of metal-organic frameworks (MOFs). Piperazine and its derivatives are recognized as versatile building blocks in the synthesis of coordination polymers due to their flexible coordination modes and their ability to bridge metal centers. researchgate.net

The incorporation of piperazine moieties into macrocyclic ligands has been shown to enhance the stability of the corresponding metal complexes. nih.gov The conformational flexibility of the piperazine ring, which can exist in both chair and boat forms, plays a significant role in its metal-binding ability and the resulting geometry of the complex. nih.gov While specific studies detailing the coordination complexes of this compound were not found in the provided search results, the extensive research on related piperazine-based ligands provides a strong foundation for its potential in this area. The synthesis of metal complexes with piperazine-containing ligands has been widely reported, highlighting the importance of this structural motif in coordination chemistry. biointerfaceresearch.comnih.gov

Potential in Advanced Materials Applications

The unique properties of this compound derivatives extend beyond supramolecular chemistry into the realm of advanced materials. Their incorporation into metal complexes and polymeric structures can impart novel functionalities, leading to materials with potential applications in electronics and functional coatings.

Exploration of Semiconductor Properties of Metal Complexes with Piperazine Ligands

Coordination polymers and metal-organic frameworks have emerged as a class of materials with tunable electronic properties. The electrical conductivity of these materials can be influenced by the nature of both the metal ion and the organic ligand. nih.gov Research has shown that piperazine-linked covalent organic frameworks (COFs) can exhibit high electrical conductivity. researchgate.net

While the majority of coordination polymers are insulators, strategic design of the ligand and choice of metal center can lead to semiconducting or even conducting materials. The introduction of π-conjugated systems and the facilitation of charge transport pathways through π-π stacking interactions are key strategies in designing conductive coordination polymers. nih.gov Although specific studies on the semiconductor properties of metal complexes directly incorporating this compound are not detailed in the provided search results, the known conductivity of piperazine-linked COFs and the general principles of designing conductive coordination polymers suggest that metal complexes of this compound could be interesting candidates for investigation in this area. The presence of the benzyl (B1604629) group could facilitate π-π stacking, which is a crucial factor for charge transport in these materials.

Functionalization of Polymeric Materials in Research Contexts

The incorporation of piperazine derivatives into polymer structures is a versatile strategy for developing functional materials with tailored properties. Piperazine moieties can be introduced into polymers through various methods, including the "grafting to," "grafting from," and "grafting through" techniques. mdpi.comnih.gov These methods allow for the modification of polymer backbones with piperazine-containing side chains, leading to materials with altered surface properties, biocompatibility, and reactivity.

For instance, the "grafting onto" approach has been successfully used to attach molecules to a polypeptide backbone, a process that can be facilitated by "click chemistry." nih.gov This method involves the coupling of pre-formed polymer chains to a reactive backbone. The synthesis of functional poly(lactide) copolymers with pendant groups that can be modified to attach amine-containing molecules demonstrates another route for incorporating functionalities into biodegradable polymers. nih.gov

The chemical versatility of the piperazine ring, with its two reactive nitrogen atoms, makes it an attractive component for polymer functionalization. While direct examples of the use of this compound in polymer synthesis were not explicitly found, the extensive literature on the use of other piperazine derivatives in polymer chemistry strongly suggests its potential in this field. The benzyl and ethyl groups on the nitrogen atoms could also influence the physical and chemical properties of the resulting functionalized polymers.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The landscape of drug discovery and chemical design is being revolutionized by the advent of artificial intelligence (AI) and machine learning (ML). nih.govoxfordglobal.com These computational tools offer unprecedented opportunities to accelerate the identification and optimization of novel piperazine (B1678402) derivatives, including analogs of 1-Benzyl-4-ethylpiperazine.

AI and ML algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify promising new drug targets. nih.gov For piperazine derivatives, this means that ML models can be trained to predict the biological activities of new, unsynthesized compounds, thereby prioritizing the most promising candidates for laboratory synthesis and testing. nih.gov This approach, known as high-throughput virtual screening, significantly reduces the time and cost associated with traditional drug discovery processes. nih.gov

Generative AI models can design novel molecules from scratch that are optimized for specific properties. oxfordglobal.com In the context of this compound, these models could be used to generate new derivatives with enhanced target affinity, improved pharmacokinetic profiles, or reduced off-target effects. researchgate.net The integration of AI and ML with computer-aided drug design is expected to lead to a higher success rate for identifying hit compounds. nih.gov

The application of these technologies can be summarized in the following key areas:

Quantitative Structure-Activity Relationship (QSAR) Analysis: ML algorithms are adept at building QSAR models that correlate the structural features of piperazine derivatives with their biological activities. nih.gov

Hit Discovery: AI-powered platforms can screen massive virtual libraries to identify novel "hit" molecules with desired therapeutic potential.

De Novo Drug Design: Generative models can propose entirely new molecular structures based on learned chemical principles and desired biological outcomes. nih.gov

| AI/ML Application | Description | Relevance to this compound |

| Virtual Screening | Computational screening of large compound libraries to identify molecules that are most likely to bind to a drug target. | Rapidly identify derivatives of this compound with high potential for specific biological targets. |

| Generative Models | AI algorithms that create new data, such as novel molecular structures, based on the patterns learned from existing data. | Design novel piperazine-based compounds with optimized properties for therapeutic use. |

| Predictive Modeling | Using ML to predict properties such as bioactivity, toxicity, and pharmacokinetic profiles (ADMET). | Forecast the biological and safety profiles of new this compound analogs before synthesis. |

| Target Identification | AI tools that analyze biological data to identify and validate new potential targets for drug intervention. | Discover new therapeutic applications for this compound and related compounds. |

Multidisciplinary Approaches to Uncover Novel Applications of Piperazine Derivatives

The versatility of the piperazine ring, known for its ability to interact with multiple biological targets, makes it a "privileged structure" in medicinal chemistry. researchgate.netmdpi.com Unlocking the full therapeutic potential of derivatives like this compound requires collaborative efforts that span multiple scientific disciplines. The integration of expertise from chemistry, biology, pharmacology, and computational science is crucial for discovering and developing novel applications.